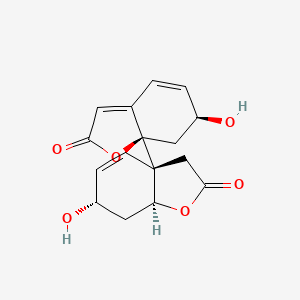

Glochidiolide

Description

Properties

CAS No. |

213528-23-5 |

|---|---|

Molecular Formula |

C16H16O6 |

Molecular Weight |

304.29 g/mol |

IUPAC Name |

(6S,7aR)-7a-[(3aS,6S,7aS)-6-hydroxy-2-oxo-3,6,7,7a-tetrahydro-1-benzofuran-3a-yl]-6-hydroxy-6,7-dihydro-1-benzofuran-2-one |

InChI |

InChI=1S/C16H16O6/c17-10-3-4-15(8-14(20)21-12(15)6-10)16-7-11(18)2-1-9(16)5-13(19)22-16/h1-5,10-12,17-18H,6-8H2/t10-,11-,12+,15-,16-/m1/s1 |

InChI Key |

MNYIUJSJKZPDLL-ZTJZGAFRSA-N |

Isomeric SMILES |

C1[C@@H](C=C[C@@]2([C@H]1OC(=O)C2)[C@@]34C[C@@H](C=CC3=CC(=O)O4)O)O |

Canonical SMILES |

C1C(C=CC2(C1OC(=O)C2)C34CC(C=CC3=CC(=O)O4)O)O |

Origin of Product |

United States |

Phytochemical Investigations and Isolation Strategies of Glochidiolide

Botanical Origin and Geographic Distribution of Glochidiolide-Producing Glochidion Species

This compound is a naturally occurring phytochemical found within various species of the genus Glochidion, which belongs to the family Phyllanthaceae. This genus, commonly known as cheese trees or leafflower trees, encompasses over 300 species of shrubs and trees. The geographical distribution of the Glochidion genus is primarily concentrated in the Indo-Pacific region, extending from Madagascar to the Pacific Islands.

Several species within this genus have been identified as sources of this compound and its derivatives. These species are distributed across a wide range of Asian countries and Pacific islands. For instance, Glochidion acuminatum is found from India and Nepal, through the Indo-China Peninsula, to China and Japan. In China, its distribution is widespread, from the southwestern regions to Taiwan, where it inhabits evergreen broad-leaved forests, open forests, and valleys.

Another notable species, Glochidion zeylanicum, has been identified as a source of related compounds. The typical variety of this species has a broad distribution. Furthermore, Glochidion rubrum, found in Taiwan, and Glochidion heyneanum, are also recognized for their phytochemical content, including compounds structurally related to this compound. The diverse geographical and ecological habitats of these species contribute to the varied phytochemical profiles observed within the Glochidion genus.

The table below summarizes the geographical distribution of some of the key Glochidion species that have been investigated for this compound and other related phytochemicals.

| Species | Geographic Distribution |

| Glochidion acuminatum | India, Nepal, Indo-China Peninsula, China, Japan, Taiwan |

| Glochidion eriocarpum | China, Taiwan |

| Glochidion heyneanum | Indian subcontinent |

| Glochidion hongkongense | China, Hong Kong |

| Glochidion lanceolatum | China (Taiwan), Japan, Philippines |

| Glochidion puberum | East Asia, naturalized in Alabama, USA |

| Glochidion rubrum | Taiwan |

| Glochidion sphaerogynum | Not specified |

| Glochidion venulatum | Not specified |

| Glochidion wrightii | Not specified |

| Glochidion zeylanicum | Widespread in Asia |

Advanced Extraction Methodologies for this compound and Related Phytochemicals

The isolation of this compound and its analogs from Glochidion species involves various extraction techniques, ranging from traditional solvent-based methods to more advanced and "green" technologies. The choice of method significantly impacts the yield and purity of the extracted compounds.

Conventional Solvent Extraction:

Traditional methods such as maceration, Soxhlet extraction, and reflux extraction are commonly employed for the initial extraction of phytochemicals from plant materials. In these methods, the dried and powdered plant parts (leaves, stems, or roots) are treated with organic solvents of varying polarities. For triterpenoids like this compound, solvents such as methanol, ethanol, chloroform, and ethyl acetate are frequently used. Sequential extraction with solvents of increasing polarity, for instance, starting with a non-polar solvent like petroleum ether or hexane to remove fats and chlorophylls, followed by extraction with more polar solvents, is a common strategy to obtain a crude extract enriched with the desired compounds.

Modern and Green Extraction Techniques:

In recent years, there has been a shift towards more efficient and environmentally friendly extraction methods. These techniques offer advantages such as reduced solvent consumption, shorter extraction times, and higher yields.

Ultrasound-Assisted Extraction (UAE): This method utilizes the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. UAE has been shown to be an effective and economical technique for extracting various phytochemicals, including triterpenoids. The process typically involves immersing the plant material in a suitable solvent and subjecting it to ultrasonic radiation in a controlled-temperature bath.

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process. The localized heating of water molecules within the plant cells causes them to rupture, releasing the phytochemicals into the surrounding solvent. This method is known for its high efficiency, reduced extraction time, and lower solvent usage compared to conventional methods.

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Supercritical CO₂ is non-toxic, non-flammable, and can be easily removed from the extract by depressurization. By modifying the temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds. The addition of a co-solvent, such as methanol or ethanol, can further enhance the extraction efficiency of more polar compounds like triterpenoids.

The table below provides a comparison of different extraction methodologies used for phytochemicals, including those applicable to this compound.

| Extraction Method | Principle | Advantages | Disadvantages |

| Maceration | Soaking plant material in a solvent at room temperature. | Simple, requires minimal equipment. | Time-consuming, may result in lower yields. |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Efficient for exhaustive extraction. | Requires large volumes of solvent, potential for thermal degradation of compounds. |

| Reflux Extraction | Boiling the solvent with the plant material. | Faster than maceration. | Can cause thermal degradation of sensitive compounds. |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance mass transfer. | Reduced extraction time and solvent consumption, improved yield. | Potential for localized heating, equipment cost. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material. | Very fast, high efficiency, reduced solvent use. | Requires specialized equipment, potential for uneven heating. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as the solvent. | "Green" technology, high selectivity, solvent is easily removed. | High initial equipment cost, may require co-solvents for polar compounds. |

Chromatographic Purification Techniques for this compound Isolation

Following initial extraction, the crude extract containing this compound and a mixture of other phytochemicals undergoes several chromatographic steps to isolate the pure compound. Chromatography is a powerful separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase.

Column Chromatography (CC):

Column chromatography is a fundamental and widely used technique for the initial fractionation of the crude extract. The extract is loaded onto a column packed with a solid adsorbent, typically silica gel or alumina, which serves as the stationary phase. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds in the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, leading to their separation.

For the isolation of triterpenoids like this compound, a common approach is to use a gradient elution method. This involves gradually increasing the polarity of the mobile phase, for example, by starting with a non-polar solvent like hexane and progressively adding a more polar solvent like ethyl acetate or methanol. This allows for the sequential elution of compounds with increasing polarity. Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the target compound.

Thin-Layer Chromatography (TLC):

TLC is a simple, rapid, and versatile technique used for monitoring the progress of column chromatography, assessing the purity of fractions, and optimizing solvent systems for further purification. A small amount of the sample is spotted onto a thin layer of adsorbent (usually silica gel) coated on a plate. The plate is then placed in a developing chamber with a suitable solvent system. As the solvent moves up the plate by capillary action, the components of the sample separate based on their differential partitioning. The separated spots can be visualized under UV light or by spraying with a suitable staining reagent.

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly efficient and versatile chromatographic technique used for the final purification of this compound. It utilizes high pressure to force the mobile phase through a column packed with very fine particles, resulting in high-resolution separations.

Preparative HPLC: For isolating larger quantities of a compound, preparative HPLC is employed. This technique uses larger columns and higher flow rates than analytical HPLC. Reversed-phase HPLC (RP-HPLC) is commonly used for the purification of moderately polar compounds like triterpenoids. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. By carefully optimizing the solvent gradient, this compound can be separated from closely related impurities.

Other Chromatographic Techniques:

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby eliminating irreversible adsorption of the sample. It is particularly useful for the separation of natural products. The separation is based on the partitioning of the solute between two immiscible liquid phases.

The table below outlines the key chromatographic techniques used in the isolation of this compound.

| Chromatographic Technique | Stationary Phase | Mobile Phase | Principle of Separation | Application in this compound Isolation |

| Column Chromatography (CC) | Silica gel, Alumina | Organic solvents (e.g., hexane, ethyl acetate, methanol) | Adsorption and partitioning | Initial fractionation of the crude extract. |

| Thin-Layer Chromatography (TLC) | Silica gel or Alumina coated on a plate | Organic solvent mixtures | Differential partitioning | Monitoring column chromatography, purity assessment. |

| High-Performance Liquid Chromatography (HPLC) | Typically C18-bonded silica (Reversed-Phase) | Polar solvent mixtures (e.g., methanol/water, acetonitrile/water) | High-resolution partitioning | Final purification of this compound to high purity. |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid (one phase of a biphasic solvent system) | Liquid (the other phase of the biphasic solvent system) | Liquid-liquid partitioning | Purification without solid support, avoiding sample loss. |

Spectroscopic and Crystallographic Approaches in this compound Structural Elucidation

The definitive structure of this compound and its related compounds has been established through a combination of powerful spectroscopic and crystallographic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most crucial technique for determining the carbon-hydrogen framework of organic molecules. One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the structure of this compound.

¹H NMR (Proton NMR): This technique provides information about the different types of protons in the molecule, their chemical environment, and their connectivity to neighboring protons. The chemical shifts (δ), integration (number of protons), and coupling constants (J-values) of the signals in the ¹H NMR spectrum are analyzed to assign protons to specific positions in the molecule.

¹³C NMR (Carbon NMR): This method reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment. The chemical shifts of the carbon signals indicate the type of carbon (e.g., carbonyl, olefinic, aliphatic). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

2D NMR Techniques: These experiments provide information about the correlation between different nuclei, which is essential for establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a very accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

X-ray Crystallography:

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires the compound to be in a crystalline form. When a beam of X-rays is passed through a single crystal of the compound, the X-rays are diffracted in a specific pattern. By analyzing this diffraction pattern, the precise arrangement of atoms in the crystal lattice can be determined, providing an unambiguous structural model of the molecule. The structure of this compound has been confirmed by single-crystal X-ray analysis.

The table below summarizes the key spectroscopic and crystallographic techniques used for the structural elucidation of this compound.

| Technique | Information Provided | Application in this compound Elucidation |

| ¹H NMR | Proton chemical shifts, coupling constants, and integration. | Determination of the proton framework and connectivity. |

| ¹³C NMR | Carbon chemical shifts and types (CH₃, CH₂, CH, C). | Identification of the carbon skeleton. |

| 2D NMR (COSY, HSQC, HMBC) | Correlations between nuclei (¹H-¹H, ¹H-¹³C). | Establishing the complete connectivity of the molecule. |

| 2D NMR (NOESY) | Spatial proximity of protons. | Determination of relative stereochemistry. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Determination of molecular formula and structural fragments. |

| X-ray Crystallography | Precise three-dimensional atomic arrangement. | Unambiguous determination of the complete structure and absolute stereochemistry. |

Elucidation of Glochidiolide Biosynthetic Pathways

Identification of Precursor Metabolites in Glochidiolide Biosynthesis

The biosynthesis of all sesquiterpenoids, including this compound, originates from the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. For sesquiterpenoids, the MVA pathway is the principal source of IPP and DMAPP.

Through a series of condensation reactions, one molecule of DMAPP and two molecules of IPP are joined to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP). FPP is the universal precursor for all sesquiterpenes and, by extension, sesquiterpene lactones like this compound. The synthesis of FPP is a critical regulatory point in the pathway, channeling carbon flux towards the production of a diverse array of sesquiterpenoid compounds.

| Precursor Metabolite | Biosynthetic Pathway | Role in this compound Biosynthesis |

| Isopentenyl Diphosphate (IPP) | Mevalonate (MVA) Pathway | C5 building block |

| Dimethylallyl Diphosphate (DMAPP) | Mevalonate (MVA) Pathway | C5 building block |

| Farnesyl Pyrophosphate (FPP) | Terpenoid Backbone Biosynthesis | C15 precursor to the sesquiterpene skeleton |

Enzymatic Mechanisms and Key Biotransformations in this compound Formation

The conversion of the linear FPP molecule into the complex cyclic structure of this compound is orchestrated by a series of specialized enzymes. The initial and often rate-limiting step is the cyclization of FPP, catalyzed by a class of enzymes known as terpene synthases (TPSs), or more specifically, sesquiterpene synthases. These enzymes facilitate the formation of a wide variety of cyclic sesquiterpene skeletons. For many sesquiterpene lactones, the first committed step is the conversion of FPP to a germacrene intermediate, such as germacrene A.

Following the initial cyclization, the sesquiterpene scaffold undergoes a series of oxidative modifications, which are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for introducing hydroxyl groups at specific positions on the carbon skeleton. These hydroxylation events are crucial for the subsequent formation of the characteristic lactone ring. The lactonization itself may occur spontaneously or be enzyme-catalyzed, involving the formation of a carboxylic acid followed by an intramolecular esterification.

Key Enzymatic Steps in Sesquiterpene Lactone Biosynthesis:

Cyclization: Farnesyl pyrophosphate is converted into a cyclic sesquiterpene intermediate by a sesquiterpene synthase.

Hydroxylation: Cytochrome P450 monooxygenases introduce hydroxyl groups at specific carbon atoms of the sesquiterpene skeleton.

Lactonization: The formation of the characteristic γ-lactone ring from a hydroxylated precursor.

Comparative Biosynthesis of this compound with Other Sesquiterpene Lactones

The biosynthetic pathway leading to this compound shares many common features with those of other well-characterized sesquiterpene lactones, such as artemisinin and parthenolide. The initial stages, from the formation of IPP and DMAPP to the synthesis of FPP, are conserved across these pathways. The primary point of divergence lies in the specific sesquiterpene synthase that catalyzes the initial cyclization of FPP, leading to different foundational skeletons.

For instance, the biosynthesis of many sesquiterpene lactones proceeds through a germacrene A intermediate. frontiersin.org Subsequent modifications by different CYP450s and other enzymes then lead to the vast structural diversity observed in this class of compounds. While the specific intermediates in the this compound pathway are yet to be identified, it is highly probable that it follows a similar sequence of cyclization and oxidation reactions.

The table below provides a comparison of the key features of the biosynthesis of different sesquiterpene lactones.

| Feature | This compound (putative) | Artemisinin | Parthenolide |

| Precursor | Farnesyl Pyrophosphate | Farnesyl Pyrophosphate | Farnesyl Pyrophosphate |

| Key Intermediate | Sesquiterpene olefin | Amorpha-4,11-diene | Germacrene A |

| Key Enzyme Classes | Sesquiterpene synthase, CYP450s | Amorpha-4,11-diene synthase, CYP450s | Germacrene A synthase, CYP450s |

| Final Structure | Sesquiterpene lactone | Sesquiterpene lactone with an endoperoxide bridge | Germacranolide sesquiterpene lactone |

Genetic and Molecular Determinants of this compound Production

The production of this compound, like other plant secondary metabolites, is under tight genetic control. The expression of the genes encoding the biosynthetic enzymes, such as sesquiterpene synthases and CYP450s, is often regulated by a complex network of transcription factors. These transcription factors can be activated in response to various developmental cues and environmental stimuli, such as herbivory or pathogen attack, leading to an increase in the production of defensive compounds like sesquiterpene lactones.

Recent advances in genomics and transcriptomics have enabled the identification of gene clusters involved in the biosynthesis of some terpenoids. frontiersin.org These clusters often contain the genes for multiple enzymes in a specific pathway, allowing for their co-regulation. While a specific gene cluster for this compound biosynthesis has not yet been identified, it is plausible that the genes involved are organized in a similar manner in the genome of Glochidion species.

Further research, including the sequencing of the Glochidion genome and functional characterization of candidate genes, is necessary to fully uncover the genetic and molecular determinants of this compound production. This knowledge could pave the way for the metabolic engineering of plants or microorganisms to produce this compound and other valuable sesquiterpene lactones in larger quantities.

Synthetic Strategies Toward Glochidiolide and Its Analogs

Approaches to the Total Synthesis of Glochidiolide

The total synthesis of this compound, a complex natural product, has been a significant endeavor in organic chemistry, attracting multiple research groups to devise effective and elegant routes. These synthetic campaigns are often characterized by their strategic bond disconnections (retrosynthesis) and the choice of key reactions to assemble the formidable pentacyclic framework with precise stereocontrol.

One of the primary strategies involves a convergent approach, where different complex fragments of the molecule are synthesized independently and then coupled together in the later stages. This is often contrasted with a linear synthesis, where the molecule is built step-by-step from a single starting material. For intricate molecules like this compound, convergent strategies are generally more efficient as they allow for the accumulation of material and independent optimization of reaction steps for each fragment.

Key reactions that have been employed in the total synthesis of related complex natural products, and are conceptually applicable to this compound, include intramolecular Diels-Alder reactions to construct the core ring systems. nih.gov For instance, a diene and a dienophile can be tethered together, and upon heating or Lewis acid catalysis, undergo a cyclization to form a bicyclic or tricyclic core that mirrors parts of the this compound scaffold. nih.gov

Another powerful strategy revolves around the use of cascade or tandem reactions. These are processes where multiple bond-forming events occur in a single operation without isolating intermediates. Such strategies are highly efficient and can rapidly build molecular complexity. For a molecule like this compound, a carefully designed cascade reaction could potentially form multiple rings of the pentacyclic system in one pot, significantly shortening the synthetic sequence.

Furthermore, biomimetic synthesis approaches have been considered. This strategy attempts to mimic the proposed biosynthetic pathway of the natural product in the laboratory. For triterpenoids like this compound, this often involves the cyclization of a linear precursor, such as an analogue of squalene, triggered by an acid catalyst to form the characteristic polycyclic structure. While conceptually elegant, achieving the desired stereochemical outcome in the lab without the aid of enzymes is a formidable challenge.

The table below summarizes some of the conceptual strategies that have been influential in the synthesis of complex terpenoids and are relevant to the synthetic design for this compound.

| Synthetic Strategy | Key Features | Potential Application to this compound |

| Convergent Synthesis | Independent synthesis of major fragments followed by late-stage coupling. | Assembly of the A/B ring system and the D/E ring system separately before joining them. |

| Linear Synthesis | Step-wise construction of the molecule from a single starting material. | Elaboration of a simple cyclic precursor through sequential ring formations. |

| Intramolecular Diels-Alder Reaction | Formation of multiple stereocenters and rings in a single, highly controlled step. nih.gov | Construction of the decalin core structure present in many terpenoids. nih.gov |

| Biomimetic Cascade Cyclization | Mimicking the natural cyclization of squalene-like precursors. | Formation of the pentacyclic lupane (B1675458) skeleton from an acyclic polyene. |

Development of Synthetic Methodologies for this compound Scaffold Construction

The construction of the rigid and sterically congested pentacyclic scaffold of this compound necessitates the development and application of specific and robust synthetic methodologies. Research in this area is not only aimed at the total synthesis of the natural product itself but also at creating a general platform for accessing other lupane-type triterpenoids.

A significant focus has been on the stereoselective formation of the various carbocyclic rings. Methodologies for constructing cyclohexene (B86901) and cyclohexane (B81311) rings, which form the building blocks of the scaffold, are paramount. For example, diastereoselective conjugate additions to enones have been utilized to set key stereocenters. researchgate.net Annulation reactions, which involve the formation of a new ring onto an existing one, are also critical. researchgate.net

Ring-closing metathesis (RCM) has emerged as a powerful tool in the synthesis of complex cyclic systems. nih.gov While more commonly applied to macrocycles, RCM can be strategically employed to form five- or six-membered rings within a larger framework. In the context of this compound, RCM could be envisioned for the closure of the E-ring or for the construction of key intermediates leading to the polycyclic core.

Another critical aspect is the installation of quaternary stereocenters, which are carbon atoms bonded to four other carbon atoms. These are notoriously difficult to construct, and their presence in the this compound scaffold at the junctions of the rings presents a significant synthetic hurdle. Methodologies such as stereoselective alkylations of enolates, often guided by chiral auxiliaries, are frequently employed to address this challenge.

Furthermore, the development of radical cyclizations has provided alternative pathways for the construction of polycyclic systems. These reactions, often initiated by a radical initiator like tributyltin hydride or through photoredox catalysis, can form C-C bonds under mild conditions and can be particularly useful for creating sterically hindered bonds.

The following table highlights some of the key methodologies and their role in the construction of scaffolds similar to this compound:

| Methodology | Description | Relevance to this compound Scaffold |

| Diastereoselective Conjugate Addition | Addition of a nucleophile to the β-position of an α,β-unsaturated carbonyl compound to create a new stereocenter. researchgate.net | Setting the stereochemistry at various points in the A, B, C, and D rings. researchgate.net |

| Annulation Reactions | Formation of a new ring fused to an existing ring system. | Stepwise construction of the pentacyclic core, e.g., Robinson annulation. |

| Ring-Closing Metathesis (RCM) | Formation of a cyclic olefin from a diene using a transition metal catalyst. nih.gov | Closure of the E-ring or other rings within the scaffold. nih.gov |

| Stereoselective Alkylation | Formation of a C-C bond at a specific stereocenter, often adjacent to a carbonyl group. | Installation of challenging quaternary stereocenters at ring junctions. |

| Radical Cyclizations | Formation of rings via carbon-carbon bond formation involving radical intermediates. | Alternative and mild approach to forming the polycyclic framework. |

Synthesis of this compound Derivatives and Structurally Related Analogs

The synthesis of derivatives and analogs of this compound is a crucial endeavor aimed at exploring the structure-activity relationships (SAR) of this class of compounds. By systematically modifying different parts of the this compound molecule, chemists can identify the key structural features responsible for its biological activity. This knowledge is invaluable for the design of new compounds with improved potency, selectivity, or pharmacokinetic properties.

One common approach to generating derivatives is through semi-synthesis, where the natural product itself, isolated from a natural source, is used as a starting material for chemical modifications. This is often more practical than total synthesis for producing a library of related compounds. For example, the hydroxyl groups and the lactone functionality in this compound are prime targets for modification. They can be acylated, alkylated, or subjected to other functional group transformations to produce a range of esters, ethers, and other derivatives.

Total synthesis also plays a vital role in the creation of analogs that are inaccessible through semi-synthesis. A flexible total synthesis route can be designed to allow for the introduction of diverse substituents or even the replacement of entire ring systems. This "divergent synthesis" approach enables the creation of analogs with significant structural modifications, such as altering the substitution pattern on the aromatic ring, changing the size of the lactone ring, or introducing heteroatoms into the pentacyclic core.

The goal of these synthetic efforts is often to probe the importance of specific functional groups or stereocenters for biological activity. For instance, by synthesizing both enantiomers of a particular analog, researchers can determine if the biological activity is stereospecific. Similarly, by removing or modifying a hydroxyl group, its role in binding to a biological target can be assessed.

Below is a table outlining the types of modifications that can be made to the this compound structure and the rationale behind them:

| Modification Site | Type of Analog/Derivative | Synthetic Rationale |

| Hydroxyl Groups | Esters, ethers, carbonates | To investigate the importance of hydrogen bonding and to modify lipophilicity. |

| Lactone Ring | Amides (lactams), larger or smaller rings | To probe the role of the lactone as a potential electrophile and to study the effect of ring strain. |

| Pentacyclic Core | Aromatic ring analogs, heterocyclic core structures | To explore the impact of the core's shape and electronic properties on activity. |

| Stereocenters | Epimers, diastereomers | To determine the absolute stereochemical requirements for biological activity. |

| Isoprenoid Side Chain | Truncated or extended chains, different functional groups | To assess the contribution of the side chain to target binding and overall potency. |

Challenges and Innovations in this compound Chemical Synthesis

The chemical synthesis of this compound is fraught with challenges that stem from its complex and highly rigid three-dimensional structure. These challenges have, in turn, driven significant innovation in the field of organic synthesis.

One of the foremost challenges is the control of stereochemistry. This compound possesses multiple contiguous stereocenters, and establishing the correct relative and absolute stereochemistry is a non-trivial task. The rigid, fused-ring system often dictates the facial selectivity of reactions, which can be either advantageous or problematic depending on the desired outcome. Overcoming unfavorable steric interactions to form the desired stereoisomer often requires the development of novel stereoselective reactions or the use of sophisticated chiral catalysts.

The construction of the sterically congested core, particularly the formation of quaternary carbon centers at the ring junctions, is another major hurdle. Forming carbon-carbon bonds between highly substituted atoms is often difficult due to steric hindrance. Innovations in this area include the use of powerful organometallic reagents that can overcome these steric barriers and the development of new reaction conditions that favor the formation of these challenging bonds. youtube.comyoutube.com

The functional group compatibility throughout a long synthetic sequence also poses a significant challenge. Protecting groups are often required to mask reactive functional groups while other parts of the molecule are being manipulated. The development of orthogonal protecting group strategies, where one group can be removed without affecting others, is crucial for the success of a complex total synthesis.

Recent technological advancements are also beginning to impact the synthesis of complex molecules like this compound. veeprho.com Flow chemistry, where reactions are carried out in continuous-flowing streams rather than in flasks, can offer better control over reaction parameters and improve safety and scalability. veeprho.com Automation and high-throughput experimentation can accelerate the optimization of reaction conditions, while computational chemistry and machine learning are becoming increasingly powerful tools for predicting reaction outcomes and designing synthetic routes. veeprho.com

| Challenge | Associated Difficulties | Innovations and Solutions |

| Stereochemical Control | Multiple contiguous stereocenters; controlling relative and absolute configuration. | Asymmetric catalysis, substrate-controlled reactions, chiral pool synthesis. |

| Construction of Quaternary Centers | Severe steric hindrance in bond formation. | Development of powerful organometallic reagents, novel alkylation methods. youtube.comyoutube.com |

| Synthesis Length and Efficiency | Low overall yields, high resource consumption. | Cascade/tandem reactions, convergent synthesis strategies, biomimetic approaches. |

| Functional Group Compatibility | Need for complex protecting group manipulations. | Orthogonal protecting groups, late-stage functionalization. |

| Modern Synthetic Technologies | Scaling up complex reactions, optimizing conditions. | Flow chemistry, automation, computational route design, artificial intelligence in synthesis. veeprho.com |

In Vitro Cellular and Molecular Pharmacological Studies of Glochidiolide

Cellular Mechanisms of Anti-inflammatory Action of Glochidiolide

While direct and extensive research into the specific anti-inflammatory mechanisms of this compound at a cellular level is still emerging, preliminary studies and research on structurally similar compounds suggest potential pathways for its activity. The primary mechanism is believed to involve the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory mediators.

One of the central pathways implicated in inflammation is the nuclear factor-kappa B (NF-κB) signaling cascade. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2). It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB. This inhibition would, in turn, suppress the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Molecular Pathways of this compound's Anticancer Effects

This compound has demonstrated significant antiproliferative activity against various cancer cell lines, with its primary molecular mechanism being the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.govnih.govmdpi.comcabidigitallibrary.org This activity positions it as a potential antimitotic agent for cancer therapy.

A key study revealed that this compound exhibits potent antiproliferative effects against a panel of human lung cancer cell lines. nih.govcabidigitallibrary.org The compound was found to inhibit tubulin polymerization with an IC50 value of 2.76 µM. nih.govcabidigitallibrary.org Molecular docking studies and competition assays suggest that this compound binds to the colchicine-binding site on β-tubulin. nih.govnih.govcabidigitallibrary.org This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule formation leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).

The antiproliferative efficacy of this compound has been quantified in several lung cancer cell lines, as detailed in the table below.

| Cell Line | IC50 Value (µM) |

| NCI-H2087 | 4.12 |

| HOP-62 | 2.01 |

| NCI-H520 | 7.53 |

| HCC-44 | 1.62 |

| HARA | 4.79 |

| EPLC-272H | 7.69 |

| NCI-H3122 | 2.36 |

| COR-L105 | 6.07 |

| Calu-6 | 2.10 |

| Data sourced from a study on the anti-cancer effects of glochidiol. nih.govcabidigitallibrary.org |

By targeting tubulin, a clinically validated target for anticancer drugs, this compound presents a promising avenue for the development of new chemotherapeutic agents.

Antimicrobial Activity and Mechanism of this compound in Cellular Models

Research on the antimicrobial properties of this compound and its derivatives has indicated notable antifungal activity. A study focusing on glochidioboside, a related compound, demonstrated its efficacy against the pathogenic fungus Candida albicans. nih.gov

The primary mechanism of its antifungal action was identified as membrane disruption. nih.gov Glochidioboside was observed to cause membrane depolarization and permeabilization in C. albicans. nih.gov This was confirmed through experiments using model membranes and by observing the influx of fluorescent dyes into the fungal cells, indicating the formation of pores in the cell membrane. nih.gov These pores were estimated to have a radius of between 1.4 and 2.3 nm. nih.gov The damage to the cell membrane ultimately leads to cell shrinkage and death. nih.gov

While this study was conducted on a related compound, it provides a strong indication of the likely mechanism of action for this compound's antifungal properties. Further research is necessary to determine the minimum inhibitory concentrations (MICs) of this compound against a broader spectrum of bacteria and fungi to fully characterize its antimicrobial potential.

Enzyme Modulation and Other Bioactivities of this compound at the Molecular Level

Beyond its well-documented inhibition of tubulin polymerization, investigations into the broader enzyme modulation capabilities of this compound are ongoing. Its structural characteristics suggest potential interactions with other key enzymes involved in various cellular processes.

Given the common pathways involved in inflammation and carcinogenesis, it is plausible that this compound may modulate the activity of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are lipid mediators of inflammation. Inhibition of these enzymes is a common mechanism for anti-inflammatory drugs.

Additionally, the potential for this compound to interact with protein kinases, such as those in the PI3K/Akt/mTOR and STAT3 signaling pathways, warrants investigation. These pathways are frequently dysregulated in cancer and are involved in cell proliferation, survival, and apoptosis. Modulation of these kinases could represent an additional facet of this compound's anticancer activity.

Other enzyme families of interest include phosphodiesterases (PDEs), which regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP. Inhibition of specific PDEs can have a range of therapeutic effects, including anti-inflammatory and bronchodilatory actions. The diverse biological activities reported for triterpenoids similar to this compound suggest that it may possess a wider range of enzyme inhibitory activities than currently known, representing a promising area for future research.

Structure Activity Relationship Sar and Computational Studies of Glochidiolide

Experimental Approaches to Glochidiolide Structure-Activity Relationship Determination

Currently, there is a lack of publicly available research detailing the synthesis and experimental evaluation of a series of this compound analogs to establish a comprehensive structure-activity relationship (SAR). While the cytotoxic effects of this compound itself have been documented, systematic studies involving the modification of its chemical structure to understand the impact on biological activity are not yet present in the scientific literature.

To conduct a thorough experimental SAR study of this compound, researchers would typically synthesize a range of derivatives with modifications at key positions of the molecule. These positions could include, for example, the hydroxyl groups, the lactone ring, and the alkyl chain. Each of these new compounds would then be tested for its biological activity, such as its ability to inhibit the growth of cancer cells. By comparing the activity of these analogs to that of the parent this compound, scientists could determine which parts of the molecule are essential for its cytotoxic effects and which parts can be modified to potentially enhance its potency or selectivity.

Computational Methods for this compound Binding Site Prediction and Ligand Interactions

Computational studies have been instrumental in elucidating the potential mechanism of action of this compound, particularly its interaction with its biological target. Molecular docking simulations have predicted that this compound targets tubulin, a protein crucial for cell division.

Docking analyses have shown that this compound likely binds to the colchicine (B1669291) binding site of β-tubulin. This binding is stabilized by the formation of hydrogen bonds between the this compound molecule and specific amino acid residues within this pocket. nih.gov This interaction with tubulin is thought to disrupt the normal process of microtubule polymerization, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death) in cancer cells. nih.gov

The in silico findings are supported by experimental evidence showing that this compound inhibits tubulin polymerization in vitro. nih.gov This combined computational and experimental approach provides a strong basis for understanding how this compound exerts its anticancer effects at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

As of now, no quantitative structure-activity relationship (QSAR) models for this compound analogs have been reported in the scientific literature. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. Since systematic SAR studies on this compound derivatives have not been published, the necessary data to construct such a model is not available.

In principle, a QSAR study for this compound analogs would involve the following steps:

Data Set Preparation: A series of this compound derivatives would be synthesized, and their cytotoxic activities (e.g., IC50 values) against one or more cancer cell lines would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, and electronic properties) would be calculated for each analog.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activities.

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques.

A validated QSAR model could then be used to predict the anticancer activity of new, unsynthesized this compound derivatives, thereby guiding the design of more potent compounds.

Pharmacophore Modeling and In Silico Design of Novel this compound Derivatives

Similar to QSAR modeling, there are currently no published studies on pharmacophore modeling or the in silico design of novel this compound derivatives. Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target.

A pharmacophore model for this compound could be developed based on its known interaction with the colchicine binding site of tubulin. This model would highlight the key features of this compound responsible for its binding, such as hydrogen bond donors and acceptors, and hydrophobic regions.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of chemical compounds. This virtual screening process can identify novel molecules that possess the same essential pharmacophoric features as this compound and are therefore likely to bind to tubulin and exhibit anticancer activity. These "hit" compounds could then be synthesized and tested experimentally, providing a rational and efficient approach to the discovery of new this compound-based therapeutic agents. The absence of a diverse set of active this compound analogs currently precludes the development of a ligand-based pharmacophore model.

Advanced Analytical Methodologies for Glochidiolide Quantification and Characterization

Chromatographic and Spectrometric Techniques for Glochidiolide Identification

The identification and structural elucidation of this compound, a triterpenoid found in plants of the genus Glochidion, relies on a combination of sophisticated separation and spectroscopic techniques. researchgate.net The process typically begins with the extraction of the compound from plant material, followed by purification using various chromatographic methods and, finally, structural characterization using spectrometry.

Chromatographic Separation: Initial isolation from crude plant extracts is often achieved using column chromatography with stationary phases like silica gel or alumina. nih.gov The polarity of the mobile phase is gradually adjusted to separate fractions containing different classes of compounds. nih.gov Further purification is conducted using techniques that offer higher resolution:

High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for purifying triterpenoids. Reversed-phase columns (e.g., C18) are commonly used, with mobile phases typically consisting of mixtures of water with acetonitrile or methanol. rjptonline.org

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC): These methods are valuable for monitoring the progress of separation from column chromatography and for developing optimal solvent systems for HPLC. researchgate.netwisdomlib.org They can also be used for preliminary identification by comparing the retention factor (Rf) value with that of a known standard. researchgate.net

Spectrometric Characterization: Once a purified sample of this compound is obtained, its chemical structure is determined using a suite of spectrometric methods. wisdomlib.orgarcjournals.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and its elemental formula. arcjournals.org Techniques like Electrospray Ionization (ESI) are often coupled with HPLC (LC-MS) to provide molecular weight information on the separated compounds. nih.gov Tandem MS (MS/MS) can be used to fragment the molecule, providing valuable clues about its substructures. ucdavis.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the complete structure of a novel compound. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are performed to determine the carbon skeleton and the precise arrangement of atoms within the molecule. arcjournals.orgmdpi.com

The following table summarizes the typical spectroscopic data used to characterize triterpenoid structures.

| Technique | Information Provided | Typical Application for Triterpenoids |

| ¹H NMR | Provides information on the number, environment, and connectivity of hydrogen atoms. | Identifies specific proton signals for methyl groups, olefinic protons, and protons attached to oxygenated carbons, which are characteristic of the triterpenoid scaffold. |

| ¹³C NMR | Determines the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary). | Reveals the 30-carbon backbone typical of triterpenoids and shows characteristic shifts for carbonyls, double bonds, and carbons bearing hydroxyl groups. |

| Mass Spectrometry (MS) | Measures the precise molecular weight and helps determine the elemental formula. | Confirms the molecular formula of this compound. High-resolution MS provides highly accurate mass data. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule (e.g., -OH, C=O, C=C). | Detects the presence of hydroxyl and carbonyl functional groups which are common in oxidized triterpenoids like this compound. |

| UV-Visible Spectroscopy | Detects the presence of chromophores, particularly conjugated systems. | Useful for identifying conjugated enone systems or other chromophores within the triterpenoid structure. |

Validated Methods for this compound Quantification in Complex Biological Matrices

While the literature describes the isolation of this compound, specific, fully validated methods for its quantification in complex biological matrices like plasma or tissue are not widely published. However, the principles for such an analysis are well-established for the broader class of triterpenoids. nih.govnih.gov Validated methods are crucial to ensure that the results are accurate, reliable, and reproducible. The validation process assesses several key parameters according to guidelines from regulatory bodies like the International Council on Harmonisation (ICH). researchgate.net

Methods commonly used for the quantification of triterpenoids in plant and biological samples include HPLC with UV or MS detection (HPLC-MS/MS) and HPTLC. researchgate.netmdpi.com An HPLC-MS/MS method would be the preferred approach for biological matrices due to its high selectivity and sensitivity, which are necessary to measure low concentrations of the analyte amidst a multitude of endogenous compounds. nih.gov

A typical validation for a quantitative method would involve assessing the following parameters. The table below presents an example of validation results for a spectrophotometric method developed for the quantification of total triterpenes in plant matrices, which demonstrates the type of data generated during method validation. nih.gov

| Validation Parameter | Description | Example Finding (for total triterpenes) |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Good linear relationship (r² = 0.9998) in the concentration range of 3.08 µg/mL to 24.61 µg/mL. nih.gov |

| Accuracy | The closeness of the measured value to the true value, often assessed by spike-recovery experiments. | Recovery values ranged from 96.63% to 113.87%. nih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the relative standard deviation (RSD). | RSD values for precision varied from 0.56% to 4.98%. nih.gov |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | 0.042 µg/mL. nih.gov |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | 0.14 µg/mL. nih.gov |

| Selectivity/Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | The method was shown to be selective for triterpenes even in the presence of other natural compounds. nih.gov |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Assessed by evaluating the impact of minor changes in reagent volumes or reaction times. |

Sample Preparation and Matrix Effect Mitigation in this compound Analysis

The analysis of this compound in complex matrices, whether from plant tissues or biological fluids, necessitates a robust sample preparation protocol. The primary goals of sample preparation are to extract the analyte from the sample, remove interfering substances, and concentrate the analyte to a level suitable for detection. researchgate.net

Sample Preparation Techniques: For plant materials, the initial step typically involves drying and grinding the material to increase the surface area for extraction. rjptonline.org This is followed by extraction with an appropriate organic solvent, such as methanol, ethanol, or chloroform, often using techniques like maceration, sonication, or Soxhlet extraction.

For biological matrices such as plasma or serum, common sample preparation techniques include:

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It offers a cleaner extract than PPT.

Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. The sample is passed through a cartridge containing a solid adsorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a different solvent.

Matrix Effect Mitigation: The "matrix effect" is a significant challenge in quantitative analysis using LC-MS, where co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results. nih.govanalchemres.org Several strategies are employed to overcome or compensate for this effect.

| Strategy | Description |

| Sample Dilution | Diluting the sample extract with a suitable solvent can reduce the concentration of interfering matrix components to a level where they no longer significantly affect analyte ionization. chromatographyonline.comresearchgate.net This is a simple but effective approach, provided the analytical method has sufficient sensitivity. nih.gov |

| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix (e.g., plasma from an untreated subject) that is identical to the study samples. This ensures that the standards and the samples experience the same matrix effects, thus improving accuracy. nih.gov |

| Use of an Internal Standard (IS) | An internal standard, ideally a stable isotope-labeled version of the analyte, is added to all samples, standards, and quality controls. Because the IS is chemically identical to the analyte, it experiences the same matrix effects, and any signal suppression or enhancement is corrected for when the analyte-to-IS peak area ratio is calculated. |

| Optimized Chromatography | Improving the chromatographic separation to resolve the analyte from co-eluting matrix components can effectively eliminate the matrix effect. This may involve using longer columns, different stationary phases, or gradient elution. researchgate.net |

| Advanced Sample Cleanup | Employing more selective sample preparation techniques, such as SPE, can more effectively remove the specific matrix components that cause interference. researchgate.net |

Developments in Orthogonal Analytical Procedures for this compound

While specific applications of orthogonal analytical procedures for this compound have not been detailed in the scientific literature, this approach is increasingly recognized as a powerful strategy for the comprehensive analysis of complex samples like natural product extracts. Orthogonal methods involve the use of two or more independent analytical techniques or separation mechanisms to characterize a sample. dntb.gov.ua The goal is to obtain a more complete profile of the sample and to increase confidence in the identification and quantification of its components. lcms.cz

In the context of analyzing this compound within a plant extract, an orthogonal approach could involve:

Two-Dimensional Liquid Chromatography (2D-LC): This technique couples two different HPLC separation modes. For example, a sample could first be separated by strong cation exchange (SCX) chromatography, and then fractions from this separation could be automatically injected onto a reversed-phase (RP-HPLC) column for a second dimension of separation. This greatly increases the resolving power, allowing for the separation of compounds that would co-elute in a single-dimension separation.

Orthogonal Detection Techniques: Combining different types of detectors in a single analysis provides more comprehensive information. A common setup is to couple an HPLC system with both a photodiode array (PDA) detector and a mass spectrometer (MS). lcms.cz The PDA detector provides UV-Vis spectral data, which is useful for identifying classes of compounds, while the MS provides molecular weight and structural information. lcms.cz This combination helps to distinguish between isobaric compounds (compounds with the same mass but different structures) and to confirm peak purity. lcms.cz

The use of orthogonal methods, such as combining DNA-based molecular diagnostics with NMR metabolite fingerprinting, is also emerging for the quality assurance of botanical products, ensuring both the correct species identification and the chemical profile. dntb.gov.ua The application of such multi-faceted, orthogonal approaches would be highly beneficial for the rigorous characterization of this compound and its producing plant species.

Future Outlook on this compound: Charting the Course for a Promising Natural Compound

As researchers delve deeper into the vast repository of natural products for novel therapeutic agents, the chemical compound this compound, a triterpenoid found in the Glochidion genus of plants, emerges as a molecule of interest. researchgate.netcolab.ws While preliminary studies have hinted at its potential, the comprehensive exploration of its capabilities is still in its nascent stages. The future of this compound research is poised for significant advancements, with several key areas ripe for investigation. These future directions and translational perspectives are crucial for unlocking the full therapeutic potential of this natural compound.

Q & A

Q. How is Glochidiolide structurally characterized in natural product research?

Structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), mass spectrometry (MS), and X-ray crystallography. For novel compounds, purity must exceed 95% (HPLC analysis), and spectral data should align with established databases (e.g., SciFinder, PubChem). Reproducibility requires detailed experimental protocols, including solvent systems and instrumentation parameters .

Q. What are the primary natural sources of this compound, and how is extraction optimized?

this compound is predominantly isolated from Glochidion spp. (Euphorbiaceae). Extraction optimization involves testing polar/non-polar solvents (e.g., methanol, dichloromethane) under reflux or Soxhlet conditions. Yield improvements may require ultrasound-assisted extraction (UAE) or microwave-assisted techniques, followed by chromatographic purification (silica gel, HPLC). Documentation of plant authentication (voucher specimens) and extraction yields (w/w%) is critical .

Q. What are the common synthetic routes for this compound, and what are their limitations?

Semi-synthesis often starts from triterpenoid precursors via oxidation or cyclization. Key challenges include low regioselectivity in functional group modifications and scalability. For example, epoxidation of precursor molecules may yield <50% target product, necessitating iterative column chromatography. Detailed reaction conditions (temperature, catalysts) and spectroscopic validation are essential for reproducibility .

Q. How are in vitro bioactivity assays for this compound designed to assess antimicrobial or anticancer potential?

Assays use standardized cell lines (e.g., HeLa for anticancer, Staphylococcus aureus for antimicrobial) with dose-response curves (IC₅₀/EC₅₀ calculations). Positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (DMSO vehicle) are mandatory. Data should include triplicate experiments with statistical analysis (ANOVA, p<0.05) to validate significance .

Advanced Research Questions

Q. How can contradictory data regarding this compound’s bioactivity be systematically analyzed?

Contradictions may arise from variability in assay conditions (e.g., cell passage number, solvent concentrations). A systematic review (PRISMA guidelines) should aggregate data, assess study quality (e.g., risk of bias via Cochrane tools), and perform meta-analysis using fixed/random-effects models. Sensitivity analysis identifies outliers, while subgroup analysis explores contextual factors (e.g., dosage ranges, exposure times) .

Q. What strategies improve the yield of this compound in total synthesis?

Computational modeling (DFT calculations) predicts reactive intermediates, while catalytic systems (e.g., organocatalysts) enhance stereoselectivity. For example, optimizing Grignard reaction conditions (temperature, solvent polarity) may increase yields from 30% to 55%. Reaction progress must be monitored via TLC/GC-MS, and intermediates characterized spectroscopically .

Q. How do pharmacokinetic studies address this compound’s bioavailability limitations?

In vivo studies (rodent models) evaluate absorption (Cₘₐₓ, Tₘₐₓ) and bioavailability via oral/intravenous administration. Nanocarrier systems (liposomes, polymeric nanoparticles) can enhance solubility. Data should include plasma concentration-time curves, AUC calculations, and metabolite profiling (LC-MS/MS). Ethical approval (IACUC protocols) and sample size justification (power analysis) are required .

Q. What molecular docking approaches validate this compound’s interaction with therapeutic targets?

AutoDock Vina or Schrödinger Suite models ligand-receptor binding (e.g., COX-2 for anti-inflammatory activity). Docking scores (ΔG binding energy) and molecular dynamics simulations (RMSD plots) assess stability. Experimental validation via surface plasmon resonance (SPR) confirms binding affinity (KD values) .

Q. How can metabolomic profiling differentiate this compound’s biosynthetic pathways in plant hosts?

LC-HRMS-based untargeted metabolomics identifies precursor molecules, while isotopic labeling (¹³C-glucose tracing) tracks carbon flux. Multivariate analysis (PCA, OPLS-DA) highlights pathway-specific biomarkers. Plant tissue culture under stress conditions (e.g., jasmonate elicitation) may upregulate this compound production .

Q. What criteria determine the selection of animal models for this compound’s toxicity studies?

Rodent models (Sprague-Dawley rats) are prioritized for acute toxicity (OECD 423 guidelines), while zebrafish embryos (FET assay) screen developmental toxicity. Endpoints include histopathology, serum biomarkers (ALT, AST), and NOAEL/LOAEL calculations. Cross-species extrapolation requires allometric scaling and PK/PD modeling .

Methodological Tables

Table 1. Key Analytical Techniques for this compound Characterization

| Technique | Application | Critical Parameters |

|---|---|---|

| ¹H NMR | Functional group identification | Solvent (CDCl₃, DMSO-d6), δ (ppm) |

| HR-MS | Molecular formula confirmation | Resolution (>30,000), error (ppm) |

| X-ray | Absolute configuration | R-factor, CCDC deposition |

Table 2. Common Pitfalls in this compound Bioactivity Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.